An In-depth Technical Guide to 6-(3-Methoxyphenyl)pyrimidin-4-amine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 6-(3-Methoxyphenyl)pyrimidin-4-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 6-(3-Methoxyphenyl)pyrimidin-4-amine, a substituted pyrimidine derivative of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for the meta-substituted isomer, this document leverages data from the closely related and well-characterized isomer, 6-(4-methoxyphenyl)pyrimidin-4-amine, to infer its fundamental properties. The core focus remains on providing a robust framework for understanding its synthesis, chemical characteristics, and potential as a scaffold in drug discovery.
Core Molecular Attributes
The foundational step in the exploration of any novel compound is the precise determination of its molecular formula and weight. These attributes are critical for reaction stoichiometry, analytical characterization, and pharmacokinetic profiling.
Molecular Formula and Weight
The chemical structure of 6-(3-Methoxyphenyl)pyrimidin-4-amine consists of a pyrimidine ring substituted with an amine group at the 4-position and a 3-methoxyphenyl group at the 6-position.
Based on its atomic composition, the molecular formula is established as C₁₁H₁₁N₃O .
The molecular weight is calculated as follows:
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(11 x Atomic Weight of Carbon) + (11 x Atomic Weight of Hydrogen) + (3 x Atomic Weight of Nitrogen) + (1 x Atomic Weight of Oxygen)
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(11 x 12.011) + (11 x 1.008) + (3 x 14.007) + (15.999) = 201.22 g/mol .[1]
Table 1: Physicochemical Properties of 6-(Aryl)pyrimidin-4-amine Isomers
| Property | 6-(3-Methoxyphenyl)pyrimidin-4-amine (Predicted) | 6-(4-Methoxyphenyl)pyrimidin-4-amine (Experimental) |
| Molecular Formula | C₁₁H₁₁N₃O | C₁₁H₁₁N₃O |
| Molecular Weight | 201.22 g/mol | 201.22 g/mol |
| Monoisotopic Mass | 201.09021 Da | 201.09021 Da[1] |
| XlogP (Predicted) | ~1.5 | 1.5[1] |
Synthesis of 6-(Aryl)pyrimidin-4-amines: A Generalized Approach
The synthesis of 6-aryl-substituted pyrimidin-4-amines can be achieved through several established synthetic routes. A common and effective method involves the condensation of a β-ketoester or its equivalent with an appropriate amidine, followed by functional group manipulations. A plausible and efficient pathway for the synthesis of 6-(3-Methoxyphenyl)pyrimidin-4-amine is outlined below. This approach is adapted from general methodologies for the synthesis of related pyrimidine derivatives.[2][3][4]
Retrosynthetic Analysis and Proposed Forward Synthesis
A logical retrosynthetic approach involves disconnecting the pyrimidine ring, identifying commercially available or readily synthesizable starting materials.
Caption: Retrosynthetic analysis of 6-(3-Methoxyphenyl)pyrimidin-4-amine.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 3-(3-methoxyphenyl)-3-oxopropanenitrile
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To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, add 3-methoxyacetophenone dropwise at 0°C.
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Subsequently, add diethyl oxalate dropwise while maintaining the temperature below 5°C.
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Allow the reaction mixture to stir at room temperature for 12-16 hours.
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Quench the reaction with dilute hydrochloric acid and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-ketoester.
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The crude intermediate can then be reacted with ammonia to form the corresponding enamine, followed by dehydration to yield 3-(3-methoxyphenyl)-3-oxopropanenitrile.
Step 2: Cyclization to form 6-(3-Methoxyphenyl)pyrimidin-4-amine
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Dissolve the 3-(3-methoxyphenyl)-3-oxopropanenitrile intermediate and formamidine acetate in a suitable solvent such as 2-methoxyethanol or dimethylformamide.
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Add a base, for instance, potassium carbonate, to the mixture.
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Heat the reaction mixture to reflux (typically 120-150°C) for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 6-(3-Methoxyphenyl)pyrimidin-4-amine.
Caption: Proposed synthetic workflow for 6-(3-Methoxyphenyl)pyrimidin-4-amine.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl and pyrimidine rings, a singlet for the amine protons, and a singlet for the methoxy group's methyl protons.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eleven unique carbon atoms in the molecule.
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Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula with a parent ion peak corresponding to the calculated exact mass.[1]
Therapeutic Relevance and Potential Mechanism of Action
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[5][6] Substituted pyrimidines are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7]
Kinase Inhibition: A Promising Avenue
Many 4-aminopyrimidine derivatives have been developed as potent and selective kinase inhibitors.[8][9] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 4-aminopyrimidine core can act as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.
The 6-aryl substituent, in this case, the 3-methoxyphenyl group, plays a vital role in occupying a hydrophobic pocket within the kinase active site, thereby contributing to both potency and selectivity. It is plausible that 6-(3-Methoxyphenyl)pyrimidin-4-amine could exhibit inhibitory activity against various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or Polo-like kinase 4 (PLK4).[8][9][10]
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- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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